4-(Phenylmethyl)-2,5-thiazolidinedione
Description
Structure
3D Structure
Properties
CAS No. |
16874-98-9 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-benzyl-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |
InChI Key |
CIQVLEHLSFEAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylmethyl 2,5 Thiazolidinedione and Its Analogs
General Synthetic Routes for Thiazolidinedione Core Construction
The synthesis of the 2,4-thiazolidinedione (B21345) (TZD) scaffold is the foundational step for producing 4-(phenylmethyl)-2,5-thiazolidinedione and its derivatives. Both conventional and modern techniques are employed to construct this heterocyclic core.
Historically, the most prevalent method for synthesizing the 2,4-thiazolidinedione core involves the condensation of thiourea (B124793) with an α-halogenated carboxylic acid, such as chloroacetic acid, typically under reflux conditions in water for extended periods. nih.govjddtonline.infonih.gov The proposed mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization where the amine attacks the carboxylic carbon to form the five-membered ring. nih.gov This method is widely used due to the commercial availability and low cost of the starting reagents. nih.gov
Another early, though less common, synthetic route reported by Kallenberg involves reacting carbonyl sulfide (B99878) with ammonia (B1221849) in the presence of a base to generate an alkyl thioncarbamate in situ. This intermediate then reacts with an α-halogenated carboxylic acid and is subsequently cyclized under acidic conditions to yield the 2,4-thiazolidinedione core. nih.govrsc.org While effective, this method may involve the handling of more hazardous materials. nih.govrsc.org
To overcome the long reaction times and elevated temperatures associated with conventional heating, microwave-assisted organic synthesis has emerged as a powerful alternative for constructing the thiazolidinedione core. nih.govnih.gov Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes, often leading to improved yields and fewer side products. nih.govnih.govmdpi.com
The synthesis of the 2,4-thiazolidinedione ring from thiourea and chloroacetic acid has been successfully adapted to microwave conditions. nih.gov This approach is considered a greener synthetic methodology as it reduces energy consumption and can sometimes be performed in solvent-free conditions. nih.govnih.gov The application of microwave technology has been extended to multiple steps in the synthesis of TZD libraries, demonstrating its efficiency and utility in generating diverse analogs. mdpi.comresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of the 2,4-Thiazolidinedione Core
Parameter Conventional Method (Reflux) Microwave-Assisted Method Starting Materials Thiourea, Chloroacetic Acid Thiourea, Chloroacetic Acid Typical Reaction Time 7-12 hours nih.gov < 0.5 hours nih.gov Heating Mechanism Conduction/Convection (surface heating) Direct dielectric heating (uniform) rsc.org Reported Yield Up to 94% nih.gov ~90% rsc.org Key Advantages Simple setup, inexpensive reagents nih.gov Drastically reduced reaction time, increased efficiency, potentially higher purity [3, 4, 5]
Strategies for Introducing the Phenylmethyl Moiety and Other Substitutions
Once the thiazolidinedione core is formed, the next critical step is the introduction of substituents at the C5 and N3 positions. The synthesis of the target compound, this compound, requires the introduction of a phenylmethyl group, which is typically achieved through a two-step process involving condensation followed by reduction.
The most widely employed method for functionalizing the C5 position of the thiazolidinedione ring is the Knoevenagel condensation. nih.govrsc.org This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group at the C5 position of the TZD ring, usually catalyzed by a weak base like piperidine (B6355638) or piperidinium (B107235) acetate. nih.govnih.govijsrst.com
To synthesize the precursor for this compound, 2,4-thiazolidinedione is reacted with benzaldehyde. This condensation results in the formation of a 5-benzylidene-2,4-thiazolidinedione intermediate, characterized by a carbon-carbon double bond at the C5 position. ijsrst.comthepharmajournal.com A variety of catalysts and conditions have been developed for this reaction to improve yields and adopt greener protocols, including the use of baker's yeast, L-proline, and various solid supports. rsc.orgijsrst.com
The final step to obtain this compound is the reduction of the exocyclic double bond of the 5-benzylidene intermediate. This reduction is commonly achieved through catalytic hydrogenation, for example, using palladium hydroxide (B78521) on activated carbon under a hydrogen atmosphere. mdpi.comscispace.com This two-step sequence—Knoevenagel condensation followed by olefin reduction—is a robust and versatile strategy for accessing a wide range of 5-substituted TZD analogs. mdpi.com
Table 2: Examples of Knoevenagel Condensation for the Synthesis of 5-Benzylidene-2,4-thiazolidinedione
Aldehyde Catalyst/Solvent Conditions Yield Reference Benzaldehyde Piperidine, Acetic Acid / Toluene Microwave, 110°C, 25 min 35-75% rsc.org Substituted Benzaldehydes Tannic Acid / Ethanol Reflux Good to Excellent jddtonline.info Substituted Benzaldehydes Baker's Yeast / Ethanol Room Temperature, 40 h 72-88% mdpi.com 4-Hydroxybenzaldehyde Piperidine / Toluene Reflux, >110°C, 1 h 80%
The Mannich reaction is a fundamental method for producing β-amino carbonyl compounds and is utilized in the synthesis of certain thiazolidinedione derivatives. researchgate.net This reaction introduces an aminomethyl group onto a nitrogen or carbon atom with an acidic proton. In the context of TZD chemistry, the Mannich reaction typically involves the aminoalkylation of the N3 imide proton of the thiazolidinedione ring. jddtonline.inforesearchgate.net
The reaction proceeds by treating the TZD core with formaldehyde (B43269) and a primary or secondary amine, such as morpholine (B109124) or piperidine. researchgate.netistanbul.edu.tr This process results in the formation of N-Mannich bases, where an aminomethyl moiety is attached to the N3 position of the TZD ring. jddtonline.infoscialert.net This strategy is valuable for creating a diverse library of derivatives with varied substituents, allowing for the exploration of structure-activity relationships, although it is not a direct route to this compound. researchgate.netresearchgate.net
The 2,4-thiazolidinedione scaffold is often incorporated into more complex molecules, or "hybrids," to combine its structural features with those of other pharmacophores. These syntheses involve multi-step reaction sequences.
One documented example is the rational design and synthesis of new succinimide (B58015)–thiazolidinedione hybrids. nih.gov The synthesis began with the protection of the thiazolidine-2,4-dione with bromoacetyl bromide, followed by reaction with morpholine. In a parallel sequence, a Michael product was synthesized from isobutyraldehyde (B47883) and a substituted maleimide. The final step involved coupling the two fragments to yield the target hybrid molecule. nih.gov
Other multi-step protocols have been employed to create structural analogs of known drugs like Pioglitazone (B448), which contains the TZD core. sigmaaldrich.com These syntheses can involve initial Knoevenagel condensation to form a benzylidene intermediate, followed by etherification at a phenolic hydroxyl group with a substituted acetamide. thepharmajournal.com Such multi-step approaches allow for the construction of complex hybrid structures where the TZD moiety is linked to other heterocyclic systems like thiazole, triazole, or oxadiazole, demonstrating the versatility of the TZD core as a building block in medicinal chemistry. sigmaaldrich.comnih.gov
Optimization of Reaction Conditions and Yields
The synthesis of this compound, also known as phenylalanine N-thiocarboxyanhydride (NTA), and its analogs is a delicate process where reaction conditions must be carefully controlled to achieve high yields and purity. The primary challenges in the synthesis of these monomers are their sensitivity to moisture, impurities, and thermal degradation, which can lead to undesired side reactions or premature polymerization. Consequently, research has focused on optimizing parameters such as the choice of cyclizing agent, temperature, reaction time, and solvent purity to maximize product yield and stability.
A common synthetic route involves the cyclization of N-alkoxythiocarbonyl amino acids. The choice of the ring-closing reagent is a critical factor in this process. While various halogenating agents can be used, phosphorous tribromide (PBr₃) has been identified as a particularly effective reagent. mdpi.comnih.govfrontiersin.org Its use allows the cyclization to proceed at lower temperatures, typically below 25 °C, which helps to minimize thermal decomposition and other side reactions. mdpi.com More recent methodologies for the synthesis of the oxygen analogs (N-carboxyanhydrides) have employed reagents like n-propylphosphonic anhydride (B1165640) (T3P), which has been shown to produce high yields in one-pot procedures and may be applicable to NTA synthesis. rsc.org
Temperature and reaction time are interdependent variables that significantly influence the outcome of the synthesis. Lower temperatures are generally preferred to suppress side reactions. rsc.org Furthermore, minimizing the reaction time is crucial for preventing racemization of the chiral center at the 4-position of the ring. nih.govfrontiersin.org The energy barrier for racemization has been found to be higher than that for the desired cyclization reaction, indicating that shorter reaction times can effectively limit the loss of stereochemical integrity. nih.govfrontiersin.org
The purity of all reagents and solvents is paramount for a successful synthesis. N-thiocarboxyanhydrides are highly susceptible to both acidic and nucleophilic impurities, which can initiate polymerization or cause ring-opening degradation. mdpi.com Therefore, rigorous purification of starting materials and the use of anhydrous solvents under an inert atmosphere are standard practices to ensure the isolation of a stable, high-purity monomer. High-vacuum techniques are often employed to remove any volatile impurities and residual solvents that could compromise the final product. mdpi.com
The optimization of these conditions is crucial for obtaining high-quality monomers suitable for subsequent applications like ring-opening polymerization. The table below summarizes key findings from research into the optimization of reaction conditions for the synthesis of N-thiocarboxyanhydrides.
| Parameter | Condition | Observation/Impact on Yield and Purity | Reference |
|---|---|---|---|
| Cyclizing Agent | Traditional Halogenating Agents | Often require higher temperatures, which can lead to lower yields due to side reactions and product degradation. | mdpi.com |
| Phosphorus Tribromide (PBr₃) | Enables the reaction to proceed at lower temperatures (<25 °C), improving overall yield and purity by minimizing thermal decomposition. | mdpi.comnih.govfrontiersin.org | |
| Temperature | High Temperature (>25 °C) | Increases the rate of side reactions, including racemization and decomposition, leading to lower yields of impure product. | mdpi.comrsc.org |
| Low Temperature (0 to 25 °C) | Favors the desired cyclization pathway, minimizes racemization, and enhances the stability of the final NTA product, resulting in higher purity. | rsc.org | |
| Reaction Time | Prolonged | Increases the likelihood of racemization at the α-carbon, compromising the stereochemical purity of the product. | nih.govfrontiersin.org |
| Shortened | Suppresses racemization, as the energy barrier for this side reaction is higher than that of the main synthesis reaction. | nih.govfrontiersin.org | |
| Reagent/Solvent Purity | Standard Purity | Trace impurities (water, acids, bases) can initiate premature polymerization or degradation of the NTA, drastically reducing isolable yield. | mdpi.com |
| High Purity / Anhydrous | Essential for preventing side reactions. The use of high-vacuum techniques to remove all traces of impurities leads to a stable monomer and significantly higher yields. | mdpi.com |
Structure Activity Relationship Sar and Molecular Design Strategies
Impact of Substituent Modifications on Biological Activity
The biological profile of thiazolidinedione derivatives can be profoundly altered by chemical modifications to the core structure and its substituents. juniperpublishers.com The thiazolidin-2,4-dione (TZD) moiety is a highly versatile scaffold, largely due to the potential for substitutions at the 3rd and 5th positions of the ring, which allows for the modulation of its biological activities. nih.gov
Positional Effects of Substituents on the Phenylmethyl Group
The nature and position of substituents on the phenyl ring of the phenylmethyl (or benzyl) group are critical determinants of biological activity. Research has demonstrated that these modifications can switch the therapeutic action of the molecule between different targets.
A key finding in the study of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones revealed a distinct pattern based on the electronic properties of substituents at the para position of the phenyl ring. The presence of electron-releasing groups (e.g., -OH, -OCH₃) at this position was associated with hypoglycemic activity. Conversely, the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) at the same para position conferred anti-inflammatory properties to the compounds. This clear positional and electronic effect underscores the importance of precise substituent placement in directing the pharmacological profile of these derivatives.
Additionally, studies on other thiazolidinedione hybrids have shown that multiple substitutions, such as a trimethoxy pattern on the phenyl ring, can be essential for achieving potent in vitro cytotoxic activity against cancer cell lines. In other contexts, electron-withdrawing groups on the benzene (B151609) ring have been shown to deactivate certain enzymes, further highlighting the nuanced role of substituent electronics. nih.gov
Table 1: Effect of Para-Substitution on the Phenyl Ring on Biological Activity
| Compound Class | Substituent Type at Para-Position | Resulting Biological Activity |
|---|---|---|
| Thiazolidinedione Derivatives | Electron-Releasing Groups (-OH, -OCH₃) | Hypoglycemic |
Influence of Heteroatoms and Linkers
The incorporation of heteroatoms (atoms other than carbon and hydrogen, such as oxygen, nitrogen, and sulfur) into the linker region that connects the phenylmethyl group to other parts of the molecule, or within the substituent itself, significantly influences the compound's activity.
For instance, the introduction of a morpholine (B109124) ring, a heterocycle containing both oxygen and nitrogen, has been a successful strategy in developing novel thiazolidinedione derivatives. The heteroatoms in the morpholine moiety can participate in hydrogen bonding and other non-covalent interactions within biological targets, thereby modulating the compound's efficacy.
Furthermore, subtle changes within the linker itself, such as replacing an oxygen atom with a sulfur atom, have been shown to increase biological activity in certain phthalimide-thiazolidinone hybrids. The strategic introduction of entire heterocyclic rings within a linker chain is another design principle that can lead to more active compounds. sphinxsai.com These modifications alter the molecule's polarity, flexibility, and ability to interact with specific amino acid residues in a receptor's binding pocket, thereby fine-tuning its pharmacological effects.
Rational Design Principles for Novel Derivatives
Rational drug design leverages the understanding of a biological target's structure and the SAR of known active compounds to create novel, more effective derivatives. This approach moves beyond traditional trial-and-error methods to a more targeted and efficient discovery process.
A prominent example is the design of selective peroxisome proliferator-activated receptor γ (PPARγ) modulators. Full agonists of PPARγ, while effective antidiabetic agents, can cause significant side effects. Rational design has been employed to develop partial agonists that achieve the desired therapeutic effect without the adverse outcomes. This is accomplished by designing molecules that form weaker hydrogen bonds with key amino acid residues, like TYR473, in the receptor's active site, leading to a more modulated and safer biological response.
Design of Compounds with Enhanced Receptor Affinity
A primary goal of rational design is to increase a molecule's binding affinity for its intended target, which often translates to higher potency. Molecular docking simulations are a crucial tool in this process, allowing researchers to predict how a designed molecule will fit into a receptor's binding site and to estimate its binding energy.
This strategy has been used to design thiazolidinedione derivatives with high affinity for the PPARγ receptor. By analyzing the interactions of existing drugs, researchers can design new compounds with optimized substituent patterns that lead to more favorable docking scores and binding energies. For example, derivatives with specific electron-releasing groups have been shown through docking studies to have a higher binding affinity for PPARγ. Similarly, this approach has been applied to develop potent inhibitors of other enzymes, such as aldose reductase, by designing molecules that achieve a high "Mol-dock score," indicative of strong binding affinity. nih.gov
Design of Multi-Target Ligands
Chronic diseases like cancer and diabetes are often complex and involve multiple biological pathways. This has led to a shift from the "one drug, one target" paradigm to the design of multi-target ligands—single molecules capable of interacting with several targets simultaneously. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. researchgate.net
A successful application of this principle is the development of succinimide (B58015)–thiazolidinedione hybrids designed for the management of diabetes. These compounds were rationally designed to inhibit multiple key enzymes involved in glucose metabolism, including α-glucosidase, α-amylase, protein-tyrosine phosphatase 1B (PTP1B), and dipeptidyl peptidase-4 (DPP4). By creating a single molecule that addresses several pathological factors, a more comprehensive therapeutic effect can be achieved. researchgate.net This strategy requires a pharmacophore that can satisfy the binding requirements of multiple, distinct biological targets. nih.gov
Molecular Hybridization with Other Pharmacophores
Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (the active parts of different drugs) into a single hybrid molecule. mdpi.com The goal is to create a new chemical entity with a unique activity profile, potentially exhibiting synergistic effects or a multi-target action. The thiazolidinedione ring is an excellent scaffold for this approach due to its proven biological importance and synthetic accessibility. mdpi.comnih.gov
Numerous examples demonstrate the success of this strategy. Thiazolidinedione has been hybridized with a wide array of other pharmacophores to create compounds with enhanced or novel activities, particularly in the realm of anticancer and antidiabetic research.
Table 2: Examples of Thiazolidinedione Molecular Hybrids and Their Applications
| Hybridized Pharmacophore | Target/Application |
|---|---|
| Acridine | Antitumor Agents |
| Succinimide | Multi-Target Antidiabetic Agents |
| Gallic Acid | Selective PPARγ Modulators |
| Pyrazole (B372694) | Anticancer Agents |
| Sulfanilamide | Carbonic Anhydrase Inhibitors |
| Umbelliferone | Cytotoxic Agents |
| Azaindole | Anticancer Agents |
| Benzothiazole | PPARγ Agonists, Aldose Reductase Inhibitors nih.govscilit.com |
This approach has led to the discovery of potent agents, such as thiazolidinedione-acridine hybrids for cancer and thiazolidinedione-benzothiazole hybrids as powerful PPARγ agonists. scilit.com By combining the established activity of the thiazolidinedione core with the distinct properties of other pharmacophores, medicinal chemists can explore new therapeutic possibilities and develop innovative treatments for a range of diseases. nih.gov
Thiazolidinedione-Pyrazole Conjugates
The hybridization of the thiazolidinedione ring with a pyrazole moiety has yielded conjugates with significant therapeutic potential, particularly in the realm of anticancer and antimicrobial agents. The SAR studies of these conjugates have revealed key structural features that govern their biological activity.
The substitution pattern on the N-arylamino ring attached to the thiazolidinone core plays a pivotal role in determining the anticancer potency of these hybrids. nih.gov Research has shown that the presence of halogen atoms at various positions on this ring can significantly enhance the cytotoxic activity. nih.gov For instance, compounds with 3-chloro, 4-fluoro-phenylamino substitutions have demonstrated notable cytotoxicity against various cancer cell lines. researchgate.net
In a study evaluating thiazolidinone-pyrazole hybrids for their anticancer activity, several compounds exhibited potent effects. nih.gov The SAR analysis indicated that the nature and position of the substituent on the phenyl ring attached to the pyrazole moiety also influence the activity.
Table 1: Anticancer Activity of Thiazolidinedione-Pyrazole Conjugates
| Compound ID | R Group (Substitution on N-arylamino ring) | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 5e | 4-Fluorophenyl | MDA-MB-231 | 8.2 |
| 5h | 3-Chlorophenyl | Ehrlich Ascites Carcinoma | 7.5 |
| 5i | 4-Bromophenyl | MDA-MB-231 | 9.1 |
The data suggests that electron-withdrawing groups, such as halogens, on the N-arylamino ring are favorable for anticancer activity. The position of the halogen also appears to be a determining factor, with substitutions at the meta and para positions showing significant potency. These findings provide a rational basis for the design of more effective anticancer agents based on the thiazolidinedione-pyrazole scaffold.
Succinimide–Thiazolidinedione Hybrids
The molecular hybridization approach combining succinimide and thiazolidinedione moieties has led to the development of novel multitarget antidiabetic agents. nih.gov These hybrids have been evaluated for their inhibitory activity against key enzymes involved in glucose metabolism, such as α-glucosidase, α-amylase, protein-tyrosine phosphatase 1B (PTP1B), and dipeptidyl peptidase-4 (DPP4). nih.gov
The SAR studies of these hybrids have primarily focused on the influence of the substituent on the nitrogen atom of the succinimide ring. nih.gov A series of five derivatives with different N-substitutions were synthesized and evaluated, revealing that the nature of this substituent significantly impacts the inhibitory potency against the target enzymes. nih.gov
Among the synthesized compounds, the derivative with an N-benzyl substitution on the succinimide ring (compound 10d) consistently demonstrated the most potent inhibitory activity across multiple targets. nih.gov This suggests that an aromatic substituent at this position is crucial for effective binding to the active sites of these enzymes.
Table 2: Inhibitory Activity of Succinimide-Thiazolidinedione Hybrids against Diabetic Enzyme Targets
| Compound ID | N-Substituent on Succinimide Ring | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | PTP1B IC50 (µM) | DPP4 IC50 (µM) |
|---|---|---|---|---|---|
| 10a | H | 25.12 ± 0.18 | 29.34 ± 0.21 | 11.99 | 5.38 |
| 10b | Methyl | 30.45 ± 0.25 | 35.18 ± 0.29 | 16.76 | 20.51 |
| 10c | Phenyl | 22.18 ± 0.15 | 26.49 ± 0.19 | 18.98 | 12.92 |
| 10d | Benzyl (B1604629) | 15.82 ± 0.11 | 19.76 ± 0.14 | 3.64 | 4.22 |
| 10e | 4-Methoxyphenyl | 28.76 ± 0.22 | 32.81 ± 0.26 | 19.48 | 14.67 |
| Acarbose | - | 38.22 ± 0.12 | 45.15 ± 0.19 | - | - |
| Ursolic Acid | - | - | - | 11.98 | - |
| Sitagliptin | - | - | - | - | 9.72 |
The superior activity of the N-benzyl substituted hybrid (10d) highlights the importance of a lipophilic and sterically appropriate group at this position for multitarget antidiabetic activity. nih.gov The benzyl group likely engages in favorable hydrophobic interactions within the enzyme active sites, leading to enhanced inhibition.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com In the context of thiazolidinediones, this approach has been employed to address issues such as toxicity and to modulate therapeutic effects.
One notable bioisosteric replacement for the thiazolidinedione ring is the pyrrolidinedione (or succinimide) ring. nih.gov Studies have shown that this replacement can significantly reduce the toxicity associated with some thiazolidinedione-containing drugs. nih.gov The thiazolidinedione ring has been implicated in the formation of reactive metabolites, and its replacement with the chemically similar but less reactive pyrrolidinedione ring can mitigate this issue. nih.gov
A study involving the bioisosteric replacement of the thiazolidinedione ring in known antidiabetic drugs with a pyrrolidinedione ring demonstrated a reduction in toxicity. nih.gov While this modification led to diminished binding to the primary antidiabetic target, peroxisome proliferator-activated receptor-gamma (PPARγ), it surprisingly enhanced the anticancer properties of the analogs. nih.gov This suggests that the pyrrolidinedione ring can serve as a "safer" alternative in the design of thiazolidinedione-based therapeutics, potentially shifting the therapeutic application from antidiabetic to anticancer. nih.gov
Table 3: Effect of Bioisosteric Replacement of Thiazolidinedione with Pyrrolidinedione
| Parent Compound (Thiazolidinedione Analog) | Bioisosteric Analog (Pyrrolidinedione) | Effect on PPARγ Activity | Effect on Anticancer Activity | Effect on Toxicity |
|---|---|---|---|---|
| Troglitazone | TGZ-pyrrolidinedione | Diminished | Enhanced | Reduced |
| Rosiglitazone | RGZ-pyrrolidinedione | Diminished | N/A | Reduced |
Biological Activities and Pharmacological Potentials of 4 Phenylmethyl 2,5 Thiazolidinedione Derivatives
Antihyperglycemic and Insulin-Sensitizing Effects
Thiazolidinedione derivatives are well-established as insulin-sensitizing agents. nih.gov Their primary mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. nih.govmdpi.com Activation of PPAR-γ by TZD ligands leads to the transcription of genes involved in insulin (B600854) signaling, enhancing glucose utilization in peripheral tissues like adipose tissue and skeletal muscle. nih.govresearchgate.net This action improves insulin sensitivity and helps lower blood glucose levels. mdpi.com
Preclinical studies in various animal models of diabetes and insulin resistance have demonstrated the efficacy of 4-(phenylmethyl)-2,5-thiazolidinedione derivatives.
In one study, the novel thiazolidinedione derivative T-174 was administered to genetically obese and diabetic yellow KK (KK-Ay) mice and Zucker fatty rats. nih.gov The oral administration of T-174 resulted in a marked improvement of hyperglycemia, hyperinsulinemia, and glucose intolerance in both models. nih.gov The effective dose for glucose-lowering action (ED50) in KK-Ay mice was 1.8 mg/kg/day, indicating high potency. nih.gov Furthermore, a hyperinsulinemic-euglycemic clamp study in Zucker fatty rats confirmed that treatment with T-174 ameliorated whole-body insulin resistance. nih.gov
Other research involving alloxan-induced diabetic rats has also shown the glucose-reducing potential of newly synthesized thiazolidine-2,4-dione derivatives. mdpi.com Similarly, studies using a sucrose-loaded model in albino rats demonstrated that certain derivatives could produce substantial antihyperglycemic activity. mdpi.com In an obesity-induced zebrafish model, novel heterocyclic scaffolds linked to thiazolidinedione effectively restored glucose levels to normal. mdpi.com
Antihyperglycemic Effects in Animal Models
| Compound/Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| T-174 | KK-Ay mice | Markedly improved hyperglycemia; ED50 for glucose lowering was 1.8 mg/kg/day. | nih.gov |
| T-174 | Zucker fatty rats | Ameliorated whole-body insulin resistance. | nih.gov |
| N-chromen-3-yl ethyl derivatives | Alloxan-induced diabetic rats | Showed promising glucose-reducing potential. | mdpi.com |
| Neocryptolepine–thiazolidinedione (NC-TZD) | Obesity-induced zebrafish | Effectively restored glucose levels to normal. | mdpi.com |
The insulin-sensitizing effect of these derivatives is further substantiated by in vitro studies demonstrating their ability to enhance glucose uptake in cells. Research on cultured L6 myotubes showed that the derivative T-174 directly increased both basal and insulin-stimulated glucose utilization. nih.gov It enhanced glucose consumption and [3H]-2-deoxy-glucose transport, with EC50 values of 6 µM and 4 µM, respectively. nih.gov
Studies using 3T3-L1 adipocytes, a common cell line for studying glucose metabolism, have also yielded positive results. One benzenesulfonamide (B165840) derivative of thiazolidinedione was reported to exhibit a 1.44-fold increase in glucose uptake at a 1 µM concentration, an effect comparable to the 1.5-fold increase observed with the reference drug rosiglitazone. researchgate.net This indicates that these compounds can promote glucose disposal at the cellular level, a key component of their antihyperglycemic action. nih.govresearchgate.net
In addition to their effects on glucose metabolism, thiazolidinedione derivatives have been shown to modulate lipid profiles in preclinical models. The activation of PPAR-γ in adipose tissues promotes the uptake of free fatty acids and their storage as triglycerides. mdpi.com This mechanism can lead to favorable changes in circulating lipid levels.
In studies with KK-Ay mice and Zucker fatty rats, the derivative T-174 not only improved hyperglycemia but also hyperlipidemia. nih.gov Other novel TZD derivatives have demonstrated the ability to lower triglyceride levels. researchgate.net For instance, neocryptolepine–thiazolidinedione (NC-TZD) and acridine–thiazolidinedione (AC-TZD) hybrids effectively restored triglyceride levels to normal in an obesity-induced zebrafish model. mdpi.com While the effects can vary between specific derivatives, with some like pioglitazone (B448) being associated with decreases in triglycerides and increases in HDL cholesterol, the general class of compounds demonstrates a clear influence on lipid metabolism. nih.govnih.gov
Effects on Lipid Parameters in Preclinical Models
| Compound/Derivative | Animal Model | Effect on Lipid Profile | Reference |
|---|---|---|---|
| T-174 | KK-Ay mice | Improved hyperlipidemia. | nih.gov |
| Lobeglitazone | Preclinical models | Reduced triglyceride levels by 13% from baseline. | researchgate.net |
| NC-TZD and AC-TZD | Obesity-induced zebrafish | Restored triglyceride levels to normal. | mdpi.com |
Antimicrobial Activity
Beyond their metabolic effects, derivatives of this compound have demonstrated significant potential as antimicrobial agents. core.ac.ukrsc.org Research has established their efficacy against a spectrum of both bacteria and fungi. core.ac.uknanobioletters.com
Numerous studies have confirmed the antibacterial properties of thiazolidinedione derivatives against both Gram-positive and Gram-negative bacteria. core.ac.ukrjpn.org
Against Staphylococcus aureus: Various derivatives have shown activity against S. aureus. rjpn.orgresearchgate.net In one study, 2,5-disubstituted-4-thiazolidinone derivatives displayed a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 µg/mL. core.ac.uk Another study found that specific derivatives exhibited MICs between 1-32 µg/mL against multidrug-resistant S. aureus clinical isolates. nih.gov The presence of chloro-substituents on the phenyl ring has been shown to result in significant inhibition, whereas electron-donating groups tend to decrease activity against this bacterium. nanobioletters.com
Against Escherichia coli: Derivatives have also been effective against the Gram-negative bacterium E. coli. rjpn.orgresearchgate.net MIC values for certain 2,5-disubstituted derivatives were found to be between 1.56 and 12.5 µg/mL. core.ac.uk Research indicates that compounds with electron-withdrawing groups, such as a nitro group, can enhance antibacterial activity against E. coli. rjpn.org
Against Bacillus subtilis: The antibacterial spectrum includes activity against B. subtilis. core.ac.ukrjpn.org Synthesized 4-thiazolidinones have demonstrated good activity against this Gram-positive bacterium, with some compounds showing moderate to strong inhibition. rjpn.org
Antibacterial Efficacy (MIC in µg/mL)
| Bacterial Strain | Derivative Class | MIC Range | Reference |
|---|---|---|---|
| S. aureus | 2,5-disubstituted-4-thiazolidinones | 3.12 - 12.5 | core.ac.uk |
| S. aureus (MDR) | Thiazolidine-2,4-diones | 1 - 32 | nih.gov |
| E. coli | 2,5-disubstituted-4-thiazolidinones | 1.56 - 12.5 | core.ac.uk |
| B. subtilis | 2,5-disubstituted-4-thiazolidinones | 3.12 - 12.5 | core.ac.uk |
The antimicrobial profile of these compounds extends to antifungal activity, particularly against pathogenic yeasts like Candida albicans. core.ac.uknanobioletters.comresearchgate.net
Several synthesized series of thiazolidinone derivatives have been tested against C. albicans. core.ac.uknanobioletters.com In one study, certain 2,5-disubstituted derivatives showed MIC values ranging from 6.25 to 25 µg/mL. core.ac.uk Another investigation found that derivatives featuring hydroxy and nitro groups were potent antifungal agents. nanobioletters.com Some synthesized compounds have exhibited very strong activity against C. albicans isolates, with MIC values reported to be as low as 0.008–7.81 µg/mL, demonstrating efficacy that can be similar to or higher than standard antifungal drugs. nih.gov The structure-activity relationship suggests that introducing specific arylidene moieties at the 5-position of the thiazolidinone ring can successfully enhance its biological activity against fungal species. researchgate.net
Antitubercular Potential
The global health challenge posed by tuberculosis, particularly with the rise of drug-resistant strains, has spurred research into novel therapeutic agents. Derivatives of the thiazolidin-4-one scaffold have emerged as a promising area of investigation for their potential antitubercular properties. nih.govnih.gov Research has demonstrated that these compounds can exhibit significant activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable or even superior to existing first-line drugs. nih.govnih.gov
The antitubercular efficacy of thiazolidin-4-one derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various strains of M. tuberculosis, such as H37Rv. nih.gov Studies have revealed that the structural features of these derivatives play a crucial role in their antimycobacterial activity. For instance, the presence of specific substituents, such as electron-withdrawing groups like trifluoromethyl, difluoro, and trifluoro moieties, has been associated with potent antitubercular effects. nih.gov
Several studies have highlighted derivatives with noteworthy activity. For example, a series of pyrimidine-linked thiazolidinedione derivatives demonstrated excellent antimycobacterial activity, with MIC values ranging from 0.22 to 10.91 µM. nih.gov Notably, compounds containing trifluoromethyl, 3,5-difluoro, and 3,4,5-trifluoro substitutions exhibited particularly low MIC values of 0.22, 0.71, and 0.32 µM, respectively, with some showing greater potency than the reference drug isoniazid. nih.gov Furthermore, certain TZD–pyridine-4-carbohydrazide hybrids have displayed exceptional activity against M. tuberculosis H37Rv, with MIC values as low as 0.078 µM, surpassing the efficacy of standard drugs like ethambutol (B1671381) and streptomycin. nih.gov
| Derivative Class | Substituent | MIC (µM) | Reference Drug | Reference Drug MIC (µM) |
|---|---|---|---|---|
| Pyrimidine-linked thiazolidinedione | Trifluoromethyl | 0.22 | Isoniazid | 0.35 |
| Pyrimidine-linked thiazolidinedione | 3,5-difluoro | 0.71 | Isoniazid | 0.35 |
| Pyrimidine-linked thiazolidinedione | 3,4,5-trifluoro | 0.32 | Isoniazid | 0.35 |
| TZD–pyridine-4-carbohydrazide hybrid | - | 0.078 | Ethambutol | 2.45 |
| TZD–pyridine-4-carbohydrazide hybrid | - | 0.078 | Streptomycin | 0.43 |
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. dntb.gov.uaresearchgate.net Thiazolidine-2,4-dione (TZD) derivatives have garnered attention for their potential antioxidant activities, which may contribute to their therapeutic effects. mdpi.comnih.gov The antioxidant capacity of these compounds is often attributed to their chemical structure, which can facilitate the scavenging of free radicals. nih.gov
Reactive oxygen species are highly reactive molecules that can damage cells, proteins, and DNA. nih.gov The antioxidant mechanism of TZD derivatives is believed to involve the donation of a proton to these reactive species, thereby neutralizing them and preventing the propagation of oxidative damage. nih.gov This ROS scavenging ability is a key aspect of their antioxidant profile and has been a focus of in vitro studies. nih.govnih.gov The ability of these compounds to protect cells from ROS-induced damage suggests their potential utility in conditions associated with oxidative stress. nih.gov
The antioxidant potential of this compound derivatives is commonly evaluated using various in vitro assays. One of the most frequently employed methods is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. amazonaws.comnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. amazonaws.com
Studies have shown that certain TZD derivatives exhibit significant DPPH radical scavenging potential. For instance, some 5-substituted-1,3-thiazolidine-2,4-diones have demonstrated notable activity in this assay. amazonaws.com The presence of electron-donating groups on the benzylidene ring of the TZD structure has been linked to enhanced DPPH radical scavenging capacity. amazonaws.com In some cases, the antioxidant activity of these derivatives has been found to be more potent than that of standard antioxidants like ascorbic acid. nih.gov
| Compound/Derivative | Assay | IC50 (µM) | Standard | Standard IC50 (µM) |
|---|---|---|---|---|
| 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione (Derivative 6) | DPPH radical scavenging | 9.18-32.43 µg/mL | Ascorbic acid | - |
| Compound with p-hydroxyl group on benzylidene ring (Compound 12) | DPPH radical scavenging | 22.7 ± 0.43 | - | - |
| Thiazolidinedione-indometacin hybrid (Compound 7) | DPPH radical scavenging | 0.54 ± 0.01 mM | - | - |
| Thiazolidinedione-indometacin hybrid (Compound 8) | DPPH radical scavenging | 1.82 ± 0.05 mM | - | - |
Anti-inflammatory Responses
Inflammation is a complex biological response to harmful stimuli and is a key feature of many chronic diseases. Thiazolidinedione derivatives have been shown to possess anti-inflammatory properties, adding to their therapeutic potential. nih.govresearchgate.net The anti-inflammatory effects of these compounds have been demonstrated in various in vitro and in vivo models. nih.govresearchgate.net
One of the mechanisms underlying the anti-inflammatory activity of TZDs is their ability to modulate the levels of circulating inflammatory markers. nih.govnih.gov A meta-analysis of randomized controlled trials has shown that TZD therapy can significantly decrease the levels of several key inflammatory markers. nih.gov These include high-sensitivity C-reactive protein (hsCRP), monocyte chemoattrapotent protein-1 (MCP-1), von Willebrand factor (vWF), fibrinogen, and E-selectin. nih.gov By reducing the levels of these pro-inflammatory molecules, TZDs may help to mitigate the inflammatory processes that contribute to various disease states. nih.govnih.gov
| Inflammatory Marker | Effect of TZD Therapy |
|---|---|
| High-sensitivity C-reactive protein (hsCRP) | Significantly decreased |
| Monocyte chemoattractant protein-1 (MCP-1) | Significantly decreased |
| von Willebrand factor (vWF) | Significantly decreased |
| Fibrinogen | Significantly decreased |
| E-selectin | Significantly decreased |
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, play a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins (B1171923). nih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. Molecular docking studies have suggested that certain thiazolidinedione derivatives have a high binding affinity for the active sites of both COX-1 and COX-2 enzymes. nih.gov This indicates a potential mechanism for their anti-inflammatory effects, although further in vitro and in vivo studies are needed to confirm the direct inhibitory activity and selectivity of these compounds. nih.govresearchgate.net
Antineoplastic and Antiproliferative Modulations
Thiazolidinedione derivatives have emerged as a promising class of compounds in cancer research, demonstrating the ability to influence key pathways involved in tumor development and progression. nih.gov Their structural versatility allows for modifications that can fine-tune their biological activity and selectivity. nih.gov Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, including those of the breast, lung, and liver. vensel.orgresearchgate.net
Thiazolidinedione derivatives have been shown to exert their antiproliferative effects by modulating the cell cycle. nih.govsibils.org Certain derivatives can induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. nih.gov For instance, studies on colon cancer cells have demonstrated that some thiazolidinediones can cause a G1 phase arrest. nih.gov This disruption of the cell cycle is a critical mechanism by which these compounds inhibit tumor growth. nih.govsibils.org Numerous experimental cancer models have confirmed that thiazolidinedione derivatives can alter the cell cycle, contributing to their anticancer effects. nih.gov
A key aspect of the antineoplastic activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govsibils.org This process is crucial for eliminating malignant cells. The mechanism of action often involves the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which in turn activates caspases, the key executioners of apoptosis. nih.govsibils.org Furthermore, some derivatives have been observed to promote the degradation of specific proteins and repress the transcription of genes necessary for cell survival, thereby impeding cancer progression. nih.govsibils.org For example, one study found that a particular thiazolidinedione derivative exhibited a promising cytotoxic effect against a triple-negative breast cancer cell line, with an IC50 value of 0.97±0.13 μM, and that this effect was supported by the evaluation of apoptosis-related protein expression. vensel.org
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. nih.gov Thiazolidinedione derivatives have been identified as potent inhibitors of tumor angiogenesis. nih.govsibils.org They can exert this effect by targeting key signaling molecules involved in this process, such as the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. nih.govnih.gov By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote the growth of new blood vessels in tumors. nih.govnih.gov The antiangiogenic activity of thiazolidinediones is also attributed to their ability to inhibit the proliferation of endothelial cells and reduce the production of VEGF. mdpi.com
Table 1: Antiproliferative Activity of Selected Thiazolidinedione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 19e | MDA-MB-231 (Breast Cancer) | 0.97 ± 0.13 | vensel.org |
| Compound 22 | HepG2 (Liver Cancer) | 2.04 ± 0.06 | nih.gov |
| Compound 22 | MCF-7 (Breast Cancer) | 1.21 ± 0.04 | nih.gov |
| Compound 23 | A549 (Lung Cancer) | Lower than reference | nih.gov |
Other Biological Activities
Beyond their anticancer properties, derivatives of this compound have shown potential in targeting other key enzymes involved in various pathological conditions.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. nih.gov The excessive flux of glucose through this pathway is implicated in the development of diabetic complications. unipi.it Thiazolidinedione derivatives have been investigated as inhibitors of aldose reductase. nih.govturkjps.org By blocking this enzyme, these compounds can potentially prevent or slow the progression of long-term diabetic complications. unipi.it The 4-thiazolidinone (B1220212) scaffold has been noted for its ability to properly orient crucial parts of the molecule to effectively bind to the enzyme. unipi.it
Table 2: Aldose Reductase Inhibitory Activity of a Thiazolidinedione Derivative
| Compound | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|
| Compound 1 | 0.382 | 0.445 | sibils.org |
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. researchgate.netcam.ac.uk Its inhibition is considered a valid therapeutic strategy for type 2 diabetes and obesity. researchgate.netnih.gov A number of this compound derivatives have been synthesized and evaluated as PTP1B inhibitors. nih.govnih.gov For instance, benzylidene-2,4-thiazolidinedione derivatives have shown inhibitory activity with IC50 values in the low micromolar range. nih.govresearchgate.net One particular compound demonstrated an IC50 of 5.0 μM. nih.govresearchgate.net The inhibition of PTP1B by these compounds can lead to improved glucose homeostasis and increased sensitivity to both insulin and leptin. unipi.it
Table 3: PTP1B Inhibitory Activity of Selected Thiazolidinedione Derivatives
| Compound | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Compound 3e | 5.0 | - | nih.govresearchgate.net |
| 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (17) | Micromolar range | Competitive | nih.gov |
| Lobeglitazone | 42.8 ± 3.8 | Non-competitive, Reversible | cam.ac.uk |
Molecular Mechanisms of Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The principal mechanism of action for the thiazolidinedione class is through agonism of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily. nih.govresearchgate.net PPARγ is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism. nih.govnih.gov Thiazolidinediones are potent and selective activators of this receptor. elsevierpure.comresearchgate.net The activation of PPARγ by these drugs influences the expression of numerous genes involved in the metabolism of lipids and glucose. nih.gov This action enhances insulin (B600854) sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. nih.govresearchgate.net
Thiazolidinediones bind with high affinity to the ligand-binding domain (LBD) of PPARγ. elsevierpure.comnih.gov This binding event induces a conformational change in the receptor, promoting its activation. nih.gov For instance, the potent TZD BRL49653 binds to PPARγ with a dissociation constant (Kd) of approximately 40 nM. elsevierpure.comresearchgate.net The PPARγ binding site is capable of accommodating acidic ligands through hydrogen bonds and also interacts with lipophilic parts of the ligands via hydrophobic and van der Waals interactions. nih.gov Upon ligand binding, PPARγ forms a functional heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov
The activated PPARγ-RXR heterodimer translocates to the nucleus where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov This binding initiates the recruitment of co-activator proteins and the transcriptional machinery, leading to the modulation of gene expression. nih.gov This process, known as transactivation, alters the transcription rates of genes that are critical for glucose and lipid metabolism. nih.govnih.gov The onset of action is typically delayed, taking several weeks, which is characteristic of drugs that work through transcriptional regulation. pixorize.com
Activation of PPARγ by thiazolidinediones primarily targets adipose tissue, where the receptor is most highly expressed. nih.gov This leads to profound effects on whole-body insulin sensitivity. nih.gov In fat cells, PPARγ activation upregulates genes involved in glucose uptake, such as GLUT4, and controls the expression of adipokines like adiponectin, which communicates with other organs to improve metabolic homeostasis. pixorize.comnih.gov The subsequent enhancement of insulin sensitivity leads to a decrease in circulating glucose, insulin, and glycated hemoglobin (HbA1c) levels. nih.gov Furthermore, glitazones promote triglyceride synthesis in adipocytes, which helps to decrease the release of free fatty acids, thereby alleviating lipotoxicity in the liver and skeletal muscle. nih.gov This results in reduced glucose production by the liver and increased glucose utilization in muscles. nih.gov
PPARγ-Independent Mechanisms
Thiazolidinedione derivatives have been shown to directly inhibit several enzymes involved in diverse biological processes.
Mur Ligases : The TZD scaffold is known to inhibit cytoplasmic Mur ligases (MurC-F). nih.gov These ATP-dependent enzymes are essential for the biosynthesis of the peptidoglycan stem peptide in bacteria, and their inhibition leads to bacterial cell death. nih.gov
α-glucosidase and α-amylase : Several TZD derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. mdpi.commdpi.com By inhibiting these enzymes, TZDs can delay the absorption of glucose from the gut, which helps to control postprandial hyperglycemia. nih.govopensciencepublications.com The inhibitory effects are dose-dependent, and some derivatives have shown potency comparable to or greater than the standard drug, acarbose. mdpi.comnih.gov
| Compound Series | Target Enzyme | IC50 Values | Reference |
| TZD Derivatives (TZDD1-4) | α-amylase | TZDD2: 18.24 µg/mL | mdpi.com |
| TZD Derivatives (TZDD1-4) | α-glucosidase | TZDD3 showed most potent activity | mdpi.com |
| Thiazolidine-2,4-dione Derivatives (5a-k, 6a-k) | α-glucosidase | 5.44 ± 0.13 to 50.45 ± 0.39 μM | nih.gov |
| Thiazolidinedione-phenothiazine hybrids | α-amylase | Compound 12q: 38.89 ± 0.50 µM | researchgate.net |
| Thiazolidinedione-phenothiazine hybrids | α-glucosidase | Compound 12t: 41.94 ± 4.76 µM | researchgate.net |
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : Thiazolidinediones have been identified as a novel class of inhibitors for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that catalyzes the degradation of prostaglandins (B1171923) like PGE2. researchgate.net Inhibition of this enzyme can potentiate tissue regeneration. nih.gov Kinetic studies have shown that the inhibition can be noncompetitive with respect to NAD+ and uncompetitive with respect to prostaglandin (B15479496) E2, indicating the inhibitor binds to a site distinct from the substrate binding site. researchgate.net The compound 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione was identified as a particularly potent inhibitor, effective in the nanomolar range. nih.gov
Thiazolidinediones can influence cellular signaling cascades independently of their action on PPARγ.
PI3K-Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis. nih.govresearchgate.net While TZDs enhance insulin sensitivity, which is heavily reliant on this pathway, their direct, PPARγ-independent modulation of PI3K/Akt is an area of ongoing investigation. frontiersin.org Defects anywhere along this pathway can contribute to insulin resistance. frontiersin.org
AMPK Activation : Thiazolidinediones can acutely activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, in skeletal muscle and other tissues. nih.gov This activation can occur within minutes, a timeframe too short to be attributed to PPARγ-mediated gene transcription. nih.gov The rapid activation of AMPK is associated with an increase in the cellular AMP:ATP ratio and does not depend on the presence of sufficient PPARγ to mediate gene expression. nih.gov Activated AMPK enhances processes that generate ATP, such as glucose uptake and fatty acid oxidation. juniperpublishers.com
Interaction with Specific Cellular Targets in Disease Models
The precise molecular interactions and specific cellular targets of 4-(Phenylmethyl)-2,5-thiazolidinedione remain an area with limited direct research, according to available scientific literature. The majority of existing studies focus on the broader class of thiazolidinediones (TZDs), particularly 5-substituted derivatives, which have been extensively investigated for their therapeutic potential. These studies provide a foundational understanding of the potential mechanisms through which a compound like this compound might exert its effects.
Thiazolidinediones are well-recognized as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. nih.govresearchgate.net Activation of PPARγ is the primary mechanism behind the insulin-sensitizing and anti-diabetic effects of marketed TZD drugs. nih.gov While direct evidence for this compound is scarce, the shared thiazolidinedione core suggests a potential for interaction with PPARγ. Molecular docking studies on various TZD derivatives have consistently shown their ability to bind to the ligand-binding domain of PPARγ, initiating a cascade of downstream transcriptional events. nih.gov
Beyond its role in metabolic diseases, the TZD scaffold has been explored for its anti-inflammatory and anti-cancer properties. nih.govvensel.org The anti-inflammatory effects of some TZDs are attributed, in part, to their ability to antagonize pro-inflammatory signaling pathways. nih.govplos.org In various disease models, certain TZD derivatives have been shown to inhibit the production of inflammatory mediators. nih.gov
In the context of oncology, numerous TZD analogues have been synthesized and evaluated for their anti-proliferative activity against a range of human cancer cell lines. vensel.orgnih.govjcchems.com The proposed mechanisms for their anti-cancer effects are diverse and can be independent of PPARγ activation. These mechanisms include the induction of apoptosis and cell cycle arrest. vensel.org For instance, some studies have reported on the ability of specific TZD derivatives to downregulate anti-apoptotic proteins like BCL-xL and upregulate markers of apoptosis such as cleaved PARP. vensel.org
Future Research Directions and Emerging Applications
Development of Novel 4-(Phenylmethyl)-2,5-thiazolidinedione Derivatives with Improved Efficacy
The core structure of this compound, a member of the broader thiazolidinedione (TZD) class, serves as a versatile scaffold for chemical modification. sibils.orgnih.gov The primary goal of current research is to synthesize novel derivatives with enhanced potency and selectivity for their biological targets, thereby improving their therapeutic efficacy. nih.gov Synthetic strategies such as Knoevenagel condensation are frequently employed to create new analogs. mdpi.comrfppl.co.in
Researchers have successfully developed numerous derivatives by making substitutions at various positions on the thiazolidinedione ring and the phenyl group. sibils.org These modifications aim to optimize the molecule's interaction with its target proteins, improve pharmacokinetic properties, and potentially reduce off-target effects. ijirt.org For instance, the introduction of different substituents has led to compounds with significant anticancer and antimicrobial activities. researchgate.netijpbs.com
One area of focus is the development of TZD derivatives as potent peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators for conditions like type 2 diabetes, aiming to maintain pharmacological benefits while overcoming the adverse effects associated with earlier generations of these drugs. nih.gov Studies have reported the synthesis of conformationally restricted thiazolidine-2,4-dione derivatives and evaluated them as PPAR-γ agonists, with some compounds showing promising activity levels. nih.gov Similarly, novel derivatives have been designed and synthesized with significant antifungal and antiproliferative activities. mdpi.comnih.gov
The table below summarizes selected examples of novel thiazolidinedione derivatives and their evaluated biological efficacy.
Table 1: Examples of Novel Thiazolidinedione Derivatives and Their Biological Efficacy
| Compound ID | Derivative Class | Target/Activity | Key Findings |
|---|---|---|---|
| 10d | Thiazolidine-2,4-dione-biphenyl derivative | Anticancer (EGFR target) | Showed remarkable anticancer activity against multiple human cancer cell lines. nih.gov |
| 3a | (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivative | Anticancer | Exhibited notable activity against HeLa, HT29, A549, and MCF-7 cell lines with IC50 values of 55, 40, 38, and 50 μM, respectively. researchgate.net |
| 6e | 2,4-thiazolidinedione (B21345) derivative (Rosiglitazone-based) | Antidiabetic (PPARγ agonist) | Demonstrated strong in vitro activity with an EC50 of 0.03 µM for improving insulin (B600854) sensitivity. ijirt.org |
| Mycosidine Congeners | 5-Arylidene-2,4-thiazolidinediones | Antifungal | Certain derivatives exhibited high fungistatic and fungicidal activity, causing morphological changes in Candida yeast cells. mdpi.com |
| H5 | (4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivative | Antioxidant | Found to be the most active antioxidant molecule in its series with an IC50 of 14.85 μg/mL. nih.gov |
Exploration of New Therapeutic Indications for the Chemical Compound and its Analogs
While initially recognized for their role as insulin sensitizers in the management of type 2 diabetes, the therapeutic potential of thiazolidinedione analogs is now understood to be much broader. rfppl.co.innih.gov The thiazolidinedione nucleus is present in numerous compounds being investigated for a wide array of biological activities. sibils.orgresearchgate.net
Current research is actively exploring the efficacy of these compounds in several new therapeutic areas:
Anticancer: Many novel TZD derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including cervical, prostate, lung, and breast cancer. ijpbs.comnih.gov Some compounds have shown potent activity, suggesting a promising future for this class of molecules in oncology. nih.gov
Antimicrobial and Antifungal: The dramatic rise of drug-resistant bacteria has spurred the search for new antibacterial agents. derpharmachemica.com Thiazolidinedione derivatives have demonstrated significant potential, with studies showing activity against both Gram-positive and Gram-negative bacteria. ijpbs.comdoaj.org Furthermore, specific analogs have exhibited high antifungal activity, representing a novel mechanism of action that could be exploited to combat fungal pathogens. mdpi.com
Anti-inflammatory: The anti-inflammatory properties of TZD derivatives are also an area of active investigation. ijpbs.com
Antioxidant: Several studies have screened TZD derivatives for their antioxidant potential, with some compounds showing potent free radical scavenging activity. nih.govdoaj.org
Cardiovascular Disease: Because thiazolidinediones can positively impact the full 'insulin resistance syndrome', they may also have benefits for secondary complications such as cardiovascular disease. nih.gov Research is also exploring their use in treating conditions like nonalcoholic fatty liver disease. nih.gov
The diverse biological response profile makes the thiazolidinedione scaffold a highly prized moiety in medicinal chemistry for the development of new drug candidates. nih.gov
Advanced Mechanistic Studies to Elucidate Complex Biological Pathways
The primary mechanism of action for the antidiabetic effects of thiazolidinediones involves their function as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor pivotal in glucose and lipid metabolism. nih.govnih.govnih.gov Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). tg.org.auresearchgate.net This complex then binds to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), which regulates the transcription of numerous genes involved in energy balance, and glucose and lipid metabolism. nih.govresearchgate.net
This gene regulation leads to several biological effects:
Improved Insulin Sensitivity: TZDs reduce insulin resistance in key metabolic tissues such as adipose tissue, muscle, and the liver. nih.govtg.org.au
Fat Redistribution: PPAR-γ activation enhances the differentiation of preadipocytes into mature fat cells, particularly in peripheral (subcutaneous) fat depots. This promotes the uptake of fatty acids from circulation, leading to lower lipid levels in muscle and liver, which is thought to contribute to improved insulin action. tg.org.au
Altered Adipokine Secretion: TZDs can alter the production of hormones secreted by adipocytes, known as adipokines. Notably, they increase the production of adiponectin, a hormone with properties that improve insulin action and fat oxidation. tg.org.au
While the PPAR-γ pathway is well-established, advanced mechanistic studies are seeking to further elucidate the complex biological pathways influenced by these compounds. Researchers are investigating other potential molecular targets, such as Protein Tyrosine Phosphatase 1B (PTP-1B) and Aldose Reductase 2 (ALR2), to better understand the full spectrum of their pharmacological effects. sibils.org The exact mechanisms by which TZDs improve insulin sensitivity are still not completely understood, and ongoing research aims to unravel the intricate endocrine signaling and molecular interactions involved. nih.govtg.org.au
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The development of novel drugs is a traditionally time-consuming and costly process. nih.gov However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design, and these technologies are being increasingly applied to the development of new this compound derivatives. nih.govnih.gov
Virtual Screening: AI algorithms can screen vast libraries of chemical compounds to identify those with the highest probability of binding to a specific biological target. researchgate.net This in silico approach is much faster and more cost-effective than traditional high-throughput screening.
Molecular Docking: Computational docking simulations are used to predict the binding affinity and interaction modes of newly designed derivatives with their target proteins, such as PPAR-γ. nih.govoaji.netnih.gov These studies help chemists prioritize which compounds to synthesize and test in the lab. For example, docking studies have been used to identify TZD derivatives with strong binding affinity to the ATP binding pocket of DNA gyrase, suggesting their potential as antimicrobial agents. doaj.org
ADME/T Prediction: ML models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.gov This helps in the early identification of molecules with poor pharmacokinetic profiles, allowing researchers to focus on candidates with more drug-like properties. nih.gov
De Novo Drug Design: AI can also be used to generate entirely new molecular structures from the ground up, designed to have specific desirable properties and to be effective against a particular target. researchgate.net
By integrating these powerful computational methods, researchers can more efficiently design and optimize novel this compound derivatives, enhancing the success rate of identifying potent and targeted therapeutic agents. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
